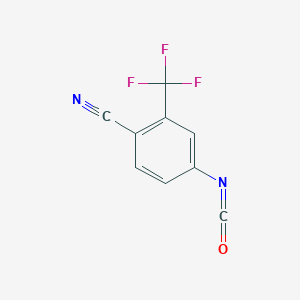
4-异氰酸基-2-(三氟甲基)苯甲腈
概述
描述
“4-Isocyanato-2-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C9H3F3N2O1. It is used as a reagent to synthesize thioimidazolinone compounds and is a potential anti-prostate cancer drug2. It is also used as an intermediate of enzalutamide2.
Synthesis Analysis
The synthesis of “4-Isocyanato-2-(trifluoromethyl)benzonitrile” involves the addition of 4-Amino-2-trifluoromethylbenzonitrile into a well-stirred heterogeneous mixture of thiophosgene in water at room temperature2. The reaction medium is then extracted with chloroform2.
Molecular Structure Analysis
The molecular weight of “4-Isocyanato-2-(trifluoromethyl)benzonitrile” is 212.13 g/mol1. The InChI string representation of its structure is “InChI=1S/C9H3F3N2O/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H” and its canonical SMILES representation is "C1=CC(=C(C=C1N=C=O)C(F)(F)F)C#N"1.
Chemical Reactions Analysis
“4-Isocyanato-2-(trifluoromethyl)benzonitrile” is used as a reagent in the synthesis of thioimidazolinone compounds2. It is also used as an intermediate in the synthesis of enzalutamide2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Isocyanato-2-(trifluoromethyl)benzonitrile” include a molecular weight of 212.13 g/mol1, a topological polar surface area of 53.2 Ų1, and a complexity of 3241.
科学研究应用
1. 雄激素受体拮抗作用
4-异氰酸基-2-(三氟甲基)苯甲腈衍生物在非类固醇雄激素受体拮抗剂的开发中发挥着重要作用,例如PF-0998425。该化合物显示出控制皮脂和治疗雄激素性脱发的潜力。其快速代谢减少了全身副作用,并且在测试中没有光毒性,适用于皮肤科应用 (Li et al., 2008)。
2. 锂离子电池中的电解质添加剂
4-(三氟甲基)苯甲腈(4-TB)被用作高压锂离子电池中的电解质添加剂,特别是用于LiNi0.5Mn1.5O4正极。该添加剂增强了电池的循环稳定性,显示出比标准电解质显著改善的容量保持率。该化合物在正极上形成保护膜,防止电解质的氧化分解和锰从正极溶出 (Huang et al., 2014)。
3. 钯催化的氰化反应
在有机化学领域,苯甲腈,包括4-异氰酸基-2-(三氟甲基)苯甲腈的衍生物,可以通过钯催化的芳基卤化物氰化反应合成。该方法利用无毒且廉价的六氰合铁(II)钾作为氰源,因其简单性和经济性而适用于工业应用 (Schareina et al., 2004)。
4. 腐蚀抑制
苯甲腈衍生物已被研究用作酸性环境中对轻钢的腐蚀抑制剂。像4-(异戊基氨基)-3-硝基苯甲腈和3-氨基-4-(异戊基氨基)苯甲腈这样的化合物在这方面表现出有效性。这些抑制剂在金属表面形成保护膜,通过朗缪尔吸附等温线附着。它们的有效性归因于其分子结构和吸附特性,通过电化学和计算研究得到验证 (Chaouiki et al., 2018)。
5. 催化化学转化
该化合物还用于催化化学转化。例如,它在各种有机化合物的合成中发挥作用,如格氏重排反应。这种应用对于创建化学中间体和新的大分子体系至关重要,拓宽了合成有机化学的范围 (McCaffery & Shalaby, 1965)。
6. 制药合成
在制药合成中,4-异氰酸基-2-(三氟甲基)苯甲腈的衍生物用于生产选择性雄激素受体调节剂(SARMs)。这些化合物显示出对肌肉和中枢神经系统具有合成作用,同时对前列腺没有影响,使它们成为治疗各种疾病的潜在治疗剂 (Aikawa et al., 2017)。
安全和危害
When handling “4-Isocyanato-2-(trifluoromethyl)benzonitrile”, it is important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes3. Personal protective equipment should be used, including chemical impermeable gloves3. It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas3.
未来方向
The search results do not provide specific information on the future directions of “4-Isocyanato-2-(trifluoromethyl)benzonitrile”. However, given its use as a reagent in the synthesis of potential anti-prostate cancer drugs2, it may continue to be an area of interest in pharmaceutical research.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
属性
IUPAC Name |
4-isocyanato-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2O/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRKAMKMDZEEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453867 | |
| Record name | 4-isocyanato-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isocyanato-2-(trifluoromethyl)benzonitrile | |
CAS RN |
143782-18-7 | |
| Record name | 4-isocyanato-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ISOCYANAT-2-(TRIFLUOROMETHYL)BENZONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

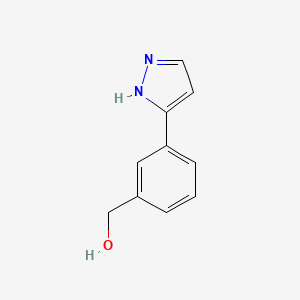
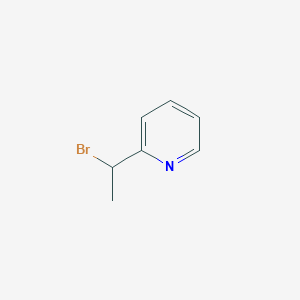
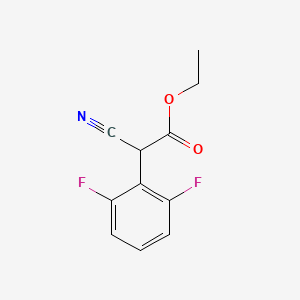
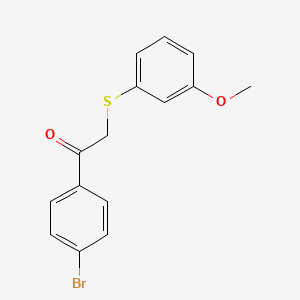
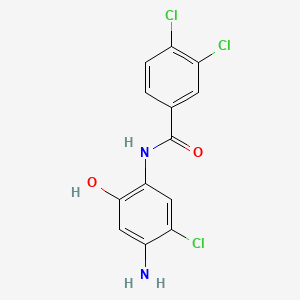
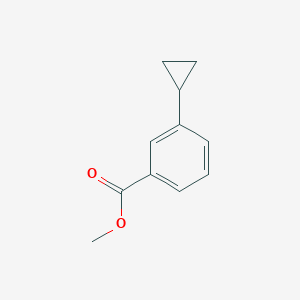
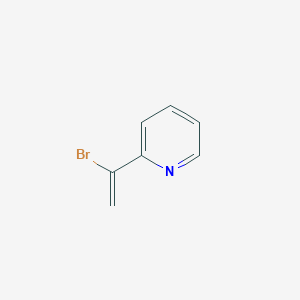
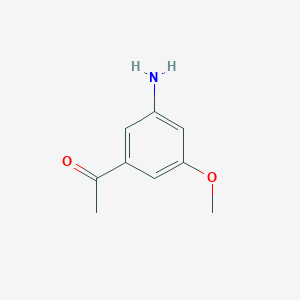
![2-[(2E)-2-Benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B1611402.png)
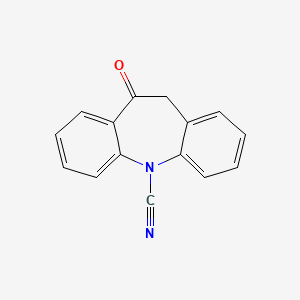
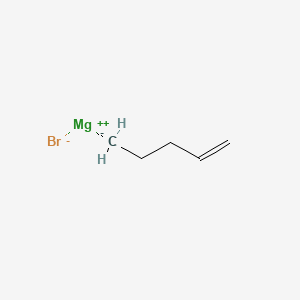
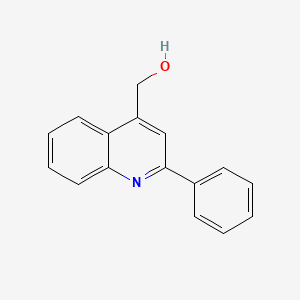
![3H-Pyrazol-3-one,2,4-dihydro-5-methyl-2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]-](/img/structure/B1611408.png)
![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)